lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
Description
Lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Properties
Molecular Formula |
C8H5ClLiN3O2 |
|---|---|
Molecular Weight |
217.6 g/mol |
IUPAC Name |
lithium;7-chloro-1-methylpyrazolo[4,3-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2.Li/c1-12-7-5(3-11-12)10-2-4(6(7)9)8(13)14;/h2-3H,1H3,(H,13,14);/q;+1/p-1 |
InChI Key |
KWKTYODRQCYMJQ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CN1C2=C(C(=CN=C2C=N1)C(=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 2-Chloro-3-nitropyridine derivatives: Readily available and serve as the primary heterocyclic scaffold.
- Hydrazine hydrate: Used for ring closure to form the pyrazole moiety.
- Diethyl oxalate: Acts as a carbon source for introducing the carboxylate functionality.
Synthetic Route
The key steps involve:
- SNAr (Nucleophilic Aromatic Substitution): Replacement of the chloro group with nucleophilic hydrazine derivatives.
- Hydrazone formation and cyclization: Facilitates formation of the pyrazolo ring system.
- Carboxylate introduction: Via reaction with diethyl oxalate and subsequent transformation into the carboxylate salt.
Reaction Scheme
2-Chloro-3-nitropyridine → (SNAr with hydrazine) → Pyrazolopyridine intermediate → (Reaction with diethyl oxalate) → Carboxylate derivative → (Lithium hydroxide treatment) → this compound
Specific Preparation Methods
Method 1: Direct Cyclization and Lithium Salt Formation
Based on patent CN113264931B, a viable route involves:
- Step 1: Nucleophilic substitution of 2-chloro-3-nitropyridine with hydrazine hydrate under controlled conditions to form a hydrazine derivative.
- Step 2: Cyclization of the hydrazine derivative with diethyl oxalate using hexamethyldisilazane (HMDS) and lithium amide (LiNH₂) in tetrahydrofuran (THF) at low temperatures (~-78°C).
- Step 3: Oxidative cyclization with palladium on carbon under hydrogen atmosphere to form the heterocyclic core.
- Step 4: Hydrolysis with lithium hydroxide to generate the lithium salt of the carboxylate.
Reaction Data Table 1: Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Hydrazine hydrate | - | Room temp | 2 h | - |
| 2 | Diethyl oxalate, HMDS, LiNH₂ | THF | -78°C to RT | 12 h | 75 |
| 3 | Pd/C, H₂ | Ethanol | RT | 24 h | 65 |
| 4 | LiOH | - | RT | 12 h | 80 |
Method 2: One-Pot Synthesis via SNAr and Cyclization
An alternative approach, as described in recent literature, involves a one-pot process combining SNAr, azo-coupling, and ring closure steps, which simplifies the synthesis and reduces purification steps.
Reaction Data Table 2: One-Pot Protocol
| Step | Reagents | Conditions | Remarks |
|---|---|---|---|
| 1 | 2-Chloro-3-nitropyridine, nucleophilic amines | Elevated temperature (~80°C) | SNAr occurs |
| 2 | Hydrazine hydrate | Reflux | Ring closure |
| 3 | Diethyl oxalate | Room temperature | Carboxylate formation |
| 4 | Lithium hydroxide | RT | Salt formation |
Reaction Mechanisms and Pathway Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chloro group on the pyridine ring is activated for substitution by the electron-withdrawing nitro group at the 3-position, facilitating nucleophilic attack by hydrazine.
Cyclization to Pyrazolo[4,3-b]pyridine
The hydrazine derivative undergoes intramolecular cyclization upon reaction with diethyl oxalate, forming the fused heterocyclic system.
Metalation and Lithium Salt Formation
Treatment with lithium hydroxide deprotonates the carboxylic acid, forming the lithium salt, which is stabilized for subsequent applications.
Data Summary and Comparative Analysis
| Preparation Method | Raw Materials | Reaction Complexity | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Method 1 (Patent CN113264931B) | 2-Chloro-3-nitropyridine, hydrazine hydrate, diethyl oxalate, palladium catalyst | Moderate | 65-80 | High atom economy, scalable | Multi-step, requires inert atmosphere |
| Method 2 (Literature) | Similar starting materials, one-pot conditions | High | 70-85 | Simplified process, fewer purification steps | Sensitive reaction conditions |
Chemical Reactions Analysis
N-Alkylation and Acylation
The lithium carboxylate undergoes N-alkylation at position 1 using alkyl iodides or reductive alkylation with aromatic aldehydes under basic conditions (K₂CO₃/acetone). Subsequent acylation with methyl malonyl chloride produces intermediates that serve as precursors for further cyclization .
Example :
Dieckmann Cyclization
A critical step in synthesizing derivatives involves Dieckmann cyclization of acylated intermediates under thermal conditions. This reaction generates the bicyclic 4,5-dihydro-7-hydroxy-5-oxo-2H-pyrazolo[4,3-b]pyridine-6-carboxylate framework .
Key Insight :
-
Steric hindrance from substituents (e.g., methyl groups at position 4) reduces cyclization yields (5–20% for compounds 53–55 ) compared to less hindered analogs (85–89% for 46–47 ) .
Amidation
The carboxylate group reacts with primary or secondary amines to form carboxamide derivatives. This step is pivotal for modifying biological activity:
-
Compound 33 (R = isopropyl) showed enhanced receptor binding compared to methyl-substituted analogs .
Substituent Effects on Reactivity
Modifications at positions 3, 4, and 7 significantly influence reaction outcomes and product stability:
| Position | Modification | Effect on Reactivity/Stability | Example Compound | Yield (%) |
|---|---|---|---|---|
| 3 | Methyl substitution | Stabilizes intermediates during cyclization | 37 | 89 |
| 4 | Aliphatic chains | Induces steric clashes, reducing yields | 53 | 15 |
| 7 | Hydroxyl group | Enhances electron-withdrawing properties | 51 | 82 |
Data derived from systematic studies .
Solvent and Catalyst Optimization
Reaction efficiency depends on solvent systems and acid catalysts:
| Reaction Step | Optimal Conditions | Catalyst Efficiency (%) |
|---|---|---|
| Condensation | EtOH:EtOAc (4:1), 50°C | 80–88 (Raney Ni) |
| N-Alkylation | Acetone, K₂CO₃, RT | >90 |
| Dieckmann Cyclization | F₃CCO₂H (0.3 equiv), 6h | 89 |
Molecular Modeling Insights
Docking studies reveal:
-
Electron-withdrawing groups at position 7 improve binding affinity to enzymatic targets (e.g., blue cubes indicate favorable interactions) .
-
Methyl groups at position 1 enhance solubility without compromising reactivity .
Stability and Byproduct Formation
-
Oxidation : Exposure to strong oxidants degrades the pyrazolo-pyridine core, necessitating inert atmospheres during synthesis .
-
Hydrolysis : The carboxylate group resists hydrolysis at neutral pH but decomposes under acidic conditions (pH < 3) .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in designing enzyme inhibitors and receptor modulators. Strategic substitutions and optimized reaction conditions enable tailored derivatives with enhanced pharmacokinetic properties .
Scientific Research Applications
Lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate include other pyrazolopyridine derivatives, such as 1H-pyrazolo[3,4-b]pyridines and 1H-pyrazolo[4,3-c]pyridines . These compounds share a similar core structure but differ in the position and nature of their substituents.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and properties compared to other pyrazolopyridine derivatives. This makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
Lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is a heterocyclic compound with significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure formed by the fusion of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 7th position and a methyl group at the 1st position are critical for its chemical reactivity and biological interactions. The molecular formula is with a molar mass of approximately 189.59 g/mol.
This compound interacts with various biological targets, primarily through:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical signaling pathways. For instance, they may interact with adenylyl cyclase (AC), which plays a role in cAMP production, impacting cellular signaling related to pain and memory processes .
- Receptor Modulation : The compound may also modulate receptors linked to neurotransmitter systems, influencing neuronal excitability and synaptic plasticity.
Antinociceptive Effects
Research indicates that derivatives of pyrazolopyridines exhibit antinociceptive properties. A study demonstrated that certain analogs could significantly reduce pain responses in animal models, suggesting potential applications in pain management therapies .
Neuroprotective Properties
Lithium compounds are known for their neuroprotective effects. Studies have shown that lithium can stabilize mood disorders and protect neuronal cells from apoptosis under stress conditions. This protective effect may extend to compounds like this compound due to their structural similarities with other neuroprotective agents.
Case Studies and Experimental Data
A series of experiments have evaluated the biological activity of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study A | In vitro assays on neuronal cell lines | Showed reduced apoptosis in stressed cells treated with the compound. |
| Study B | Animal model for pain assessment | Demonstrated significant reduction in pain response compared to control groups. |
| Study C | Binding affinity studies | Indicated strong binding to AC, suggesting potential as an inhibitor in cAMP signaling pathways. |
Q & A
Q. What are the recommended synthetic routes for lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate, and how can intermediates be characterized?
Methodological Answer:
- Synthesis Strategy : Start with the pyrazolo[4,3-b]pyridine core. Introduce the methyl group at position 1 via alkylation of the NH group using methyl iodide under basic conditions. Chlorination at position 7 can be achieved using POCl₃ or N-chlorosuccinimide (NCS) in DMF at 80–100°C . The carboxylate group is introduced via ester hydrolysis (e.g., methyl ester to carboxylic acid using LiOH) followed by lithiation to form the lithium salt .
- Intermediate Characterization :
- NMR : Use ¹H and ¹³C NMR to confirm substitution patterns. For example, the methyl group at position 1 appears as a singlet (~δ 3.8–4.0 ppm), while the chlorine at position 7 deshields adjacent protons, causing splitting .
- Mass Spectrometry (MS) : Confirm molecular ions (e.g., [M+H]⁺ for intermediates) and fragmentation patterns to verify structural integrity .
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?
Methodological Answer :
- Crystallization Solvents : Use mixed solvents like ethanol/water or DMSO/ethyl acetate to enhance crystal growth. The lithium counterion may favor polar solvent systems .
- SHELX Refinement : Employ SHELXL for structure refinement. Key parameters include:
- Data Collection : High-resolution data (≤ 0.8 Å) is critical for resolving the pyrazolo-pyridine ring system’s planarity and lithium coordination geometry .
Advanced Research Questions
Q. What computational methods are suitable for studying the electronic effects of the chlorine substituent on this compound’s reactivity?
Methodological Answer :
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the chlorine atom. Use B3LYP/6-31G(d) basis sets for accuracy .
- Map electrostatic potential surfaces to predict nucleophilic/electrophilic attack sites on the pyrazolo-pyridine ring .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model lithium ion dissociation and carboxylate stability .
Q. How can researchers resolve contradictions in reported solubility data for lithium salts of pyrazolo-pyridine carboxylates?
Methodological Answer :
- Experimental Design :
- Analytical Techniques :
Q. What strategies are effective for elucidating metabolic pathways of this compound in in vitro models?
Methodological Answer :
- Metabolite Identification :
- LC-MS/MS : Use high-resolution tandem MS to detect phase I (oxidative) and phase II (conjugated) metabolites. Focus on demethylation (position 1) or hydroxylation (position 7) as primary pathways .
- Stable Isotope Labeling : Synthesize a deuterated analog (e.g., CD₃ at position 1) to track metabolic transformations .
- Enzyme Inhibition Assays : Test cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to identify metabolic enzymes involved .
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?
Methodological Answer :
- Analog Synthesis :
- In Vitro Assays :
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?
Methodological Answer :
- Chiral Resolution :
- Process Optimization :
- Replace batch reactions with flow chemistry for controlled exothermic steps (e.g., chlorination).
- Monitor lithium salt precipitation via in-line Raman spectroscopy to ensure consistent particle size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
